molecular formula C44H54N4O6 B12732525 2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-((((4-cyanophenyl)amino)carbonyl)amino)-5-hydroxy-2-(2-phenoxyethoxy)phenyl)hexanamide CAS No. 93783-18-7

2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-((((4-cyanophenyl)amino)carbonyl)amino)-5-hydroxy-2-(2-phenoxyethoxy)phenyl)hexanamide

Cat. No.: B12732525
CAS No.: 93783-18-7
M. Wt: 734.9 g/mol
InChI Key: LBNAYSTUYDHVSD-UHFFFAOYSA-N
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Description

EINECS 298-224-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of EINECS 298-224-9 involves specific reaction conditions that ensure the purity and yield of the compound. The exact synthetic routes can vary, but they typically involve controlled temperature and pressure conditions, along with the use of specific catalysts to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of EINECS 298-224-9 is scaled up to meet commercial demands. This involves the use of large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: EINECS 298-224-9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: EINECS 298-224-9 can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the substituent being introduced.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

EINECS 298-224-9 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: EINECS 298-224-9 is used in the production of various industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism by which EINECS 298-224-9 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological systems in which the compound is used. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

EINECS 298-224-9 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    EINECS 203-770-8 (amyl nitrite): Known for its use in medical and industrial applications.

    EINECS 234-985-5 (bismuth tetroxide): Used in various industrial processes.

    EINECS 239-934-0 (mercurous oxide): Recognized for its unique chemical properties.

The uniqueness of EINECS 298-224-9 lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications.

Properties

CAS No.

93783-18-7

Molecular Formula

C44H54N4O6

Molecular Weight

734.9 g/mol

IUPAC Name

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-cyanophenyl)carbamoylamino]-5-hydroxy-2-(2-phenoxyethoxy)phenyl]hexanamide

InChI

InChI=1S/C44H54N4O6/c1-8-11-17-39(54-38-23-20-31(43(4,5)9-2)26-34(38)44(6,7)10-3)41(50)47-36-27-37(49)35(48-42(51)46-32-21-18-30(29-45)19-22-32)28-40(36)53-25-24-52-33-15-13-12-14-16-33/h12-16,18-23,26-28,39,49H,8-11,17,24-25H2,1-7H3,(H,47,50)(H2,46,48,51)

InChI Key

LBNAYSTUYDHVSD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)NC1=CC(=C(C=C1OCCOC2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)C#N)O)OC4=C(C=C(C=C4)C(C)(C)CC)C(C)(C)CC

Origin of Product

United States

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